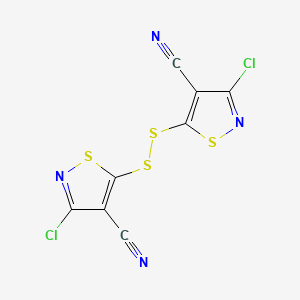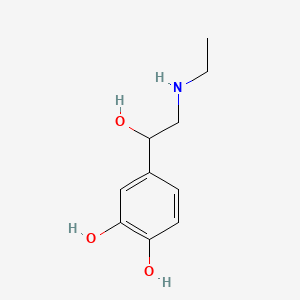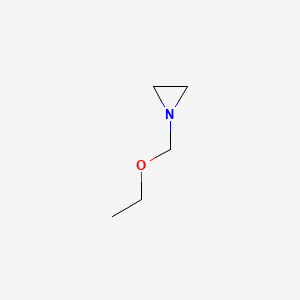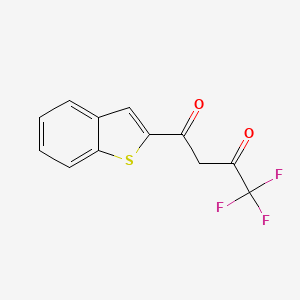
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of phenylalanine, an essential amino acid, with a bromine atom attached to the phenyl ring and an Fmoc group protecting the amino group. This compound is widely used in peptide synthesis and proteomics research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine typically involves the following steps:
Bromination: The phenylalanine is first brominated to introduce a bromine atom at the 3-position of the phenyl ring.
Fmoc Protection: The amino group of the brominated phenylalanine is then protected with an Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
化学反応の分析
Types of Reactions
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid, which can be further utilized in peptide synthesis.
科学的研究の応用
Chemistry
In chemistry, Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is used as a building block in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The bromine atom can serve as a site for further functionalization, enabling the creation of bioconjugates and probes .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its ability to be incorporated into peptides makes it valuable for designing therapeutic peptides with enhanced stability and activity .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The bromine atom can participate in various chemical reactions, enabling further functionalization and modification of the peptide or protein .
類似化合物との比較
Similar Compounds
Fmoc-Phenylalanine: Lacks the bromine atom, making it less versatile for further functionalization.
Fmoc-Tyrosine: Contains a hydroxyl group instead of a bromine atom, offering different reactivity and applications.
Fmoc-Tryptophan: Contains an indole ring, providing different structural and functional properties.
Uniqueness
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is unique due to the presence of the bromine atom, which allows for additional chemical modifications. This makes it a valuable tool in peptide synthesis and various research applications .
特性
分子式 |
C24H20BrNO5 |
|---|---|
分子量 |
482.3 g/mol |
IUPAC名 |
(2S,3R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H20BrNO5/c25-15-7-5-6-14(12-15)22(27)21(23(28)29)26-24(30)31-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22+/m0/s1 |
InChIキー |
LTYPYDUGASQWMM-FCHUYYIVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H]([C@@H](C4=CC(=CC=C4)Br)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C4=CC(=CC=C4)Br)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






silane](/img/structure/B14752059.png)
![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)

![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)




